C.I. Vat Green 9
Overview
Description
Preparation Methods
The synthesis of C.I. Vat Green 9 involves multiple steps, starting with the preparation of violanthrone. The violanthrone is then nitrated to introduce the nitro group, resulting in the formation of 16-Nitroanthra[9,1,2-cde]benzo[rst]pentaphene-5,10-dione . Industrial production methods typically involve the use of strong reducing agents such as sodium hydrosulfite to convert the dye into its leuco form, which is soluble in alkaline solutions . This leuco form is then applied to the fiber and oxidized to its original insoluble form, fixing the dye onto the fiber .
Chemical Reactions Analysis
C.I. Vat Green 9 undergoes several types of chemical reactions:
Reduction: The dye is reduced to its leuco form using sodium hydrosulfite in an alkaline medium.
Oxidation: The leuco form is oxidized back to the original dye form upon exposure to air.
Substitution: The nitro group in the compound can undergo substitution reactions under specific conditions.
Common reagents used in these reactions include sodium hydrosulfite for reduction and atmospheric oxygen for oxidation . The major products formed are the leuco form during reduction and the original dye form during oxidation .
Scientific Research Applications
C.I. Vat Green 9 has various applications in scientific research:
Mechanism of Action
The mechanism of action of C.I. Vat Green 9 involves its reduction to the leuco form, which is soluble in alkaline solutions and can penetrate the fiber. Upon oxidation, the dye reverts to its original insoluble form, becoming fixed within the fiber matrix . This process ensures the dye’s excellent fastness properties, making it resistant to washing and light .
Comparison with Similar Compounds
C.I. Vat Green 9 is unique due to its nitro group, which imparts specific properties such as color and fastness. Similar compounds include:
C.I. Vat Yellow 1: Another vat dye with excellent fastness properties but different color and chemical structure.
C.I. Vat Blue 4: Known for its blue color and similar application methods but differs in chemical structure and properties.
C.I. Vat Green 9 stands out due to its specific shade of green and its derivation from violanthrone, which provides unique chemical and physical properties .
Properties
IUPAC Name |
9,24-dinitrononacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.022,27.028,32]tetratriaconta-1(31),2,4,6(11),7,9,13,15,17,19,22(27),23,25,28(32),29,33-hexadecaene-12,21-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H14N2O6/c37-33-25-11-9-23-24-10-12-26-32-20(18-4-2-16(36(41)42)14-28(18)34(26)38)6-8-22(30(24)32)21-7-5-19(31(25)29(21)23)17-3-1-15(35(39)40)13-27(17)33/h1-14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDVDMQVITMTCAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C3=CC=C4C5=CC=C6C7=C(C=CC(=C57)C8=C4C3=C2C=C8)C9=C(C6=O)C=C(C=C9)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H14N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9064269 | |
Record name | C.I. Vat Green 9 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9064269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
546.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6369-65-9, 61725-94-8 | |
Record name | C.I. Vat Green 9 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006369659 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | C.I. Vat Green 9 | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | C.I. Vat Green 9 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9064269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Anthra[9,1,2-cde]benzo[rst]pentaphene-5,10-dione, nitro derivatives | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.248 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | C.I. VAT GREEN 9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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